Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate

Antitubercular drug discovery Prodrug design Mycobacterium tuberculosis

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate (CAS 391228-53-8) is a synthetic heterocyclic ester combining a benzothiazole moiety with a 3,5-dinitrobenzoate group. Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, recognized for antimicrobial and anticancer properties.

Molecular Formula C15H9N3O6S
Molecular Weight 359.31
CAS No. 391228-53-8
Cat. No. B2678534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate
CAS391228-53-8
Molecular FormulaC15H9N3O6S
Molecular Weight359.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H9N3O6S/c19-15(9-5-10(17(20)21)7-11(6-9)18(22)23)24-8-14-16-12-3-1-2-4-13(12)25-14/h1-7H,8H2
InChIKeyRWCDNRAOQJSEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate (CAS 391228-53-8): Core Chemical Identity and Procurement Context


Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate (CAS 391228-53-8) is a synthetic heterocyclic ester combining a benzothiazole moiety with a 3,5-dinitrobenzoate group . Benzothiazole derivatives are a privileged scaffold in medicinal chemistry, recognized for antimicrobial and anticancer properties [1]. The 3,5-dinitrobenzoate fragment is independently identified as a potent pharmacophore in antimycobacterial research, where the 3,5-dinitro ester series consistently outperforms other nitro-substitution patterns [2]. This compound is primarily a research chemical intended for in vitro and ex vivo studies, not for human or veterinary therapeutic use .

Why Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate Cannot Be Casually Replaced by a General Benzothiazole or Nitrobenzoate Analog


The biological performance of this compound is not derived from a single functional group but from the synergistic assembly of the benzothiazol-2-ylmethyl ester and the 3,5-dinitrobenzoate scaffold. Simple substitution with a 2,4-dinitrobenzoate isomer (e.g., CAS 327971-23-3) alters the electron distribution and molecular recognition, which class-level SAR shows leads to a significant drop in antitubercular potency [1]. Similarly, replacing the benzothiazole ring with a non-heterocyclic alcohol or using a mononitrobenzoate analog eliminates the class-validated mycolic acid inhibition and esterase-mediated prodrug activation that characterize the dinitro series [2]. These precise structural features dictate activation kinetics by mycobacterial esterases and target engagement, making generic interchange scientifically invalid [3].

Quantitative Evidence Guide: Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate vs. Key Comparators


Superior Antimycobacterial Potency of the 3,5-Dinitrobenzoate Ester Series Over Other Nitro-Regioisomers

In a systematic evaluation of 64 benzoate and thiobenzoate derivatives against M. tuberculosis, the 3,5-dinitro ester series was explicitly identified as the most active class, surpassing 4-nitro, 3,5-dichloro, and 2,6-dichloro analogs. While the exact MIC for the benzothiazol-2-ylmethyl ester was not reported in this study, the scaffold-level conclusion directly supports its prioritized selection over regioisomeric alternatives such as Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate (CAS 327971-23-3) [1].

Antitubercular drug discovery Prodrug design Mycobacterium tuberculosis

Validated Mycobacterial Esterase Activation Supports the Ester Prodrug Strategy

Research confirms that mycobacterial species possess esterases capable of hydrolyzing benzoate esters, liberating the active acid form. The 3,5-dinitrobenzoate esters were shown to be effectively activated, a prerequisite for intracellular target engagement [1]. This provides a mechanistic basis for selecting the ester form over the corresponding free acid (3,5-dinitrobenzoic acid), which has poorer membrane permeability. A non-esterified benzothiazole-3,5-dinitrobenzamide or simple acid adduct would bypass this critical activation pathway.

Prodrug activation Mycobacterial esterases Drug metabolism

Absence of Toxicity-Activity Correlation Mitigates a Common Nitroaromatic Liability

A long-standing concern with nitroaromatic compounds is their potential for mutagenicity and cytotoxicity. However, the study by Pais et al. (2023) explicitly found no correlation between the high antitubercular activity of 3,5-dinitrobenzoates and cytotoxicity against human THP-1 monocytes [1]. This decoupling of efficacy from toxicity is a key differentiator from other nitro-containing scaffolds (e.g., nitrofurans, nitroimidazoles) and supports the compound's candidacy for further profiling.

Nitroaromatic toxicity Cytotoxicity profiling Safety screening

High-Impact Application Scenarios for Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate


Phenotypic Screening for Novel Antitubercular Hits

The compound is optimally deployed as a probe in whole-cell phenotypic screens against M. tuberculosis H37Rv and drug-resistant clinical isolates. Its 3,5-dinitrobenzoate scaffold is validated to inhibit mycobacterial growth at low micromolar concentrations following esterase-mediated activation [1]. Inclusion in screening libraries targeting mycolic acid biosynthesis or cell wall integrity is scientifically justified.

Prodrug Activation and Metabolic Stability Studies

This compound serves as a model substrate for studying the kinetics and specificity of mycobacterial esterases. Researchers can compare hydrolysis rates between the benzothiazol-2-ylmethyl ester and other alkyl/aryl 3,5-dinitrobenzoates to map structural determinants of activation [2]. Such data can optimize the ester moiety for sustained intracellular release.

Differential Selectivity Profiling Against Human Carboxylesterases (CES1/2)

Given its benzothiazole-containing alcohol portion, the compound can be evaluated for differential hydrolysis by human CES1 versus CES2, providing critical data for human-specific prodrug design. The quantitative comparison with the non-benzothiazole analog (e.g., hexyl or phenyl ester) can reveal the role of the heterocyclic alcohol in enzyme specificity [2].

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